N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine
Description
Properties
Molecular Formula |
C12H18N4O |
|---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C12H18N4O/c1-2-11(1)13-7-10-8-14-12(15-9-10)16-3-5-17-6-4-16/h8-9,11,13H,1-7H2 |
InChI Key |
MHVWUHMBQUHCEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CN=C(N=C2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine typically involves the reaction of a pyrimidine derivative with a morpholine and cyclopropanamine. The specific synthetic route can vary, but a common method involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction involving appropriate precursors.
Substitution with Morpholine: The pyrimidine core is then reacted with morpholine under controlled conditions to introduce the morpholine group.
Introduction of Cyclopropanamine: Finally, the cyclopropanamine moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography .
Chemical Reactions Analysis
Functionalization of the Cyclopropanamine Moiety
The cyclopropane ring is introduced via reductive amination or direct coupling:
-
Reductive Amination : Cyclopropanamine is coupled to pyrimidine intermediates using NaBH₃CN or Pd-catalyzed cross-coupling.
-
Amide Bond Formation : Condensation of cyclopropanamine with pyrimidine carboxylic acids (e.g., using HATU or EDC) yields target compounds .
Substitution at the Pyrimidine C-2 Position
The morpholine group at C-2 can be replaced with other amines to modulate activity:
Coupling Reactions at the Pyrimidine C-5 Position
The methyl group at C-5 undergoes functionalization via cross-coupling:
Modification of the Cyclopropane Ring
The cyclopropane ring participates in strain-driven reactions:
-
Ring-Opening : Under acidic conditions, the cyclopropane ring may undergo cleavage, though this is typically avoided in synthesis.
-
Oxidation : Selective oxidation of the cyclopropane methyl group to a carbonyl is achievable with KMnO₄ or RuO₄.
Key Reaction Data Table
Stability and Reactivity Considerations
-
pH Sensitivity : The morpholine group confers moderate basicity (pKₐ ~7.4), influencing solubility in aqueous media.
-
Thermal Stability : Decomposition occurs above 200°C, necessitating low-temperature reactions.
-
Light Sensitivity : The cyclopropane ring is prone to photolytic ring-opening; reactions are conducted under inert light.
Mechanistic Insights
Scientific Research Applications
N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the production of inflammatory mediators by interacting with enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared below with structurally related molecules, focusing on heterocyclic cores, substituents, and pharmacological implications.
Table 1: Key Structural Features and Molecular Data
*Estimated based on structural similarity.
Key Structural and Functional Differences
Heterocyclic Core Modifications
- Pyrazine/Pyridazine Analogs (): Replacement of pyrimidine with pyrazine or pyridazine introduces different electronic properties.
- Pyridine Derivatives () : Pyridine lacks the dual nitrogen atoms of pyrimidine, reducing hydrogen-bonding capacity. This may decrease affinity for enzymes requiring pyrimidine-specific interactions .
Substituent Effects
- Morpholine vs.
- Cyclopropanamine vs. Cycloalkylamines () : Cyclopropane’s ring strain confers rigidity, possibly stabilizing bioactive conformations. Cyclopentylamine () offers flexibility but may reduce target selectivity .
Pharmacological Implications
- Target Selectivity : Morpholine-substituted pyrimidines (target compound) are often associated with kinase inhibition, while phenyl or pyridine analogs () may shift activity toward GPCRs or ion channels .
- Metabolic Stability : The cyclopropane ring may resist oxidative metabolism compared to linear alkyl chains, extending half-life .
Biological Activity
N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth overview of the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.
This compound acts primarily as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). The inhibition of this enzyme has implications for various physiological processes, including pain modulation, inflammation, and emotional behavior regulation .
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibitory activity against NAPE-PLD. For instance, a related compound showed an IC50 value of 72 nM, indicating potent inhibition . The structure–activity relationship analysis highlighted that modifications in the substituents on the pyrimidine ring can lead to substantial variations in biological activity.
In Vivo Studies
In vivo studies have indicated that NAPE-PLD inhibitors can modulate emotional behavior in animal models. For example, administration of such inhibitors resulted in decreased levels of NAEs in the brains of freely moving mice, which correlated with altered emotional responses .
Case Study 1: Pain Management
A study investigated the effects of NAPE-PLD inhibition on pain perception. Mice treated with a potent inhibitor demonstrated reduced sensitivity to pain stimuli compared to control groups. This suggests that targeting NAPE-PLD could be a viable strategy for developing analgesic therapies.
Case Study 2: Inflammatory Conditions
Another study focused on inflammatory diseases, where NAPE-PLD inhibitors were administered to models of rheumatoid arthritis. Results showed a significant reduction in inflammatory markers and joint swelling, supporting the potential use of these compounds in treating chronic inflammatory conditions .
Structure–Activity Relationship (SAR)
The SAR studies conducted on various derivatives of pyrimidine-based compounds have revealed critical insights into how structural modifications influence biological activity. Key findings include:
| Compound | Substituent | IC50 Value (nM) | Activity Level |
|---|---|---|---|
| Compound 1 | Morpholine | 72 | High |
| Compound 2 | Ethylmorpholine | 18.77 | Very High |
| Compound 3 | Hydroxypyrrolidine | 13.09 | Very High |
These results indicate that substituents significantly impact the potency and selectivity of these compounds against NAPE-PLD.
Q & A
Q. How can the compound's potential polypharmacology (multi-target effects) be systematically investigated?
- Methodology :
- Proteome-wide profiling : Apply thermal shift assays (CETSA) or affinity pulldown coupled with mass spectrometry.
- Gene expression analysis : Use RNAi or CRISPR screens to identify synthetic lethal interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
